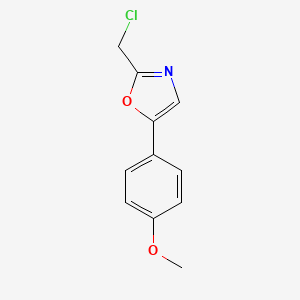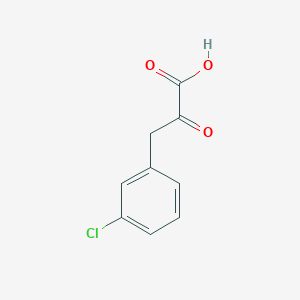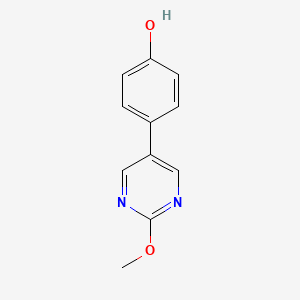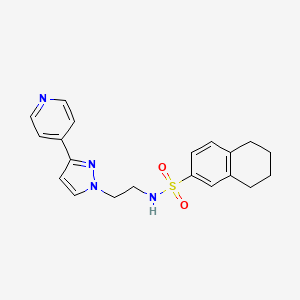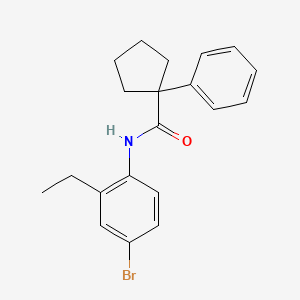
N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structure Analysis
N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide, a derivative of formamide, demonstrates potential in molecular docking studies and structural analysis. The compound's molecular structure has been confirmed through single crystal X-ray diffraction studies. It exhibits moderate antimicrobial properties and forms stable crystal packing through various intermolecular interactions. These properties make it a candidate for further exploration in molecular docking to understand ligand-receptor interactions, which could have implications in pharmaceutical and agrochemical industries (Malek et al., 2020).
Application in Organic Synthesis
The compound has been used in organic synthesis, particularly in palladium-catalyzed carbon-monoxide-free aminocarbonylation reactions. This method, which utilizes N-substituted formamides, is significant for producing a variety of compounds without the need for toxic carbon monoxide gas. It shows versatility in reacting with different aryl halides, which is beneficial for synthesizing a range of chemical products (Sawant et al., 2011).
Pharmaceutical Compound Synthesis
The compound also plays a role in the synthesis of pharmaceutical compounds. For instance, it has been involved in the synthesis of chloramphenicol, a significant antibiotic, through an intermediate process involving formamide derivatives (Hazra et al., 1997). This demonstrates the compound's utility in the development of important medicinal drugs.
Green Chemistry Applications
In the realm of green chemistry, the compound's derivatives have been explored for synthesizing environmentally friendly solvents like N-formylmorpholine. This solvent, derived from reactions involving formamide, is noted for its chemical stability and non-toxic nature. Its synthesis represents an advancement in producing green solvents for various chemical processes (Ghasemi, 2018).
Biochemical Research
Finally, the compound contributes to biochemical research. Its structure and reaction properties have been studied in the context of nucleic acid formation, providing insights into the origins of life. Formamide derivatives like N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide have been considered in hypotheses about the chemical evolution of nucleic acids, highlighting their importance in the field of prebiotic chemistry (Costanzo et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(4-bromo-2-ethylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO/c1-2-15-14-17(21)10-11-18(15)22-19(23)20(12-6-7-13-20)16-8-4-3-5-9-16/h3-5,8-11,14H,2,6-7,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCICYJJXQLRRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

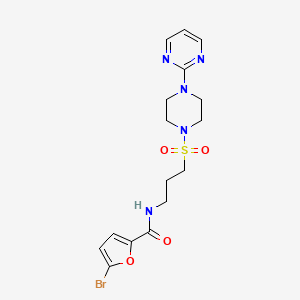
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2633327.png)
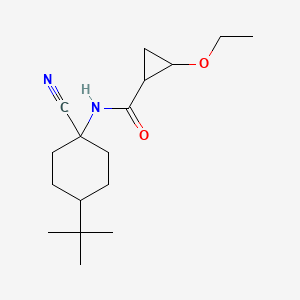
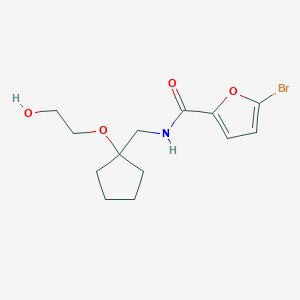
![9-(4-(difluoromethoxy)-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2633337.png)
![N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633338.png)
amino}acetamide](/img/structure/B2633339.png)
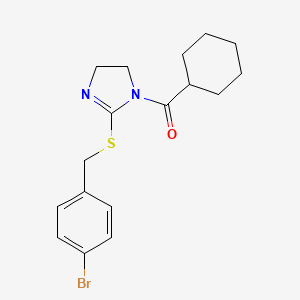
![7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B2633341.png)
